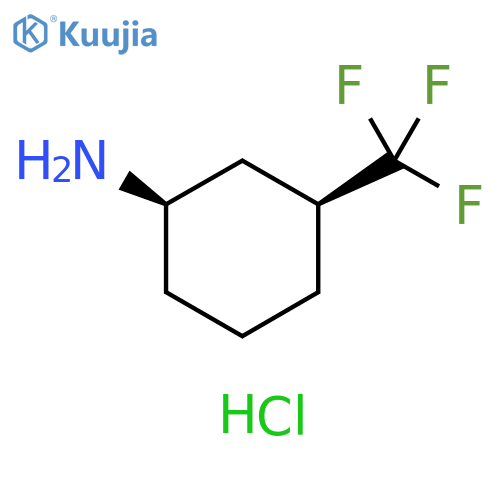

Cas no 1529782-04-4 ((1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride)

(1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride

- (1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride

-

- MDL: MFCD31381053

- インチ: 1S/C7H12F3N.ClH/c8-7(9,10)5-2-1-3-6(11)4-5;/h5-6H,1-4,11H2;1H/t5-,6+;/m0./s1

- InChIKey: RCSIEAABDZVSPX-RIHPBJNCSA-N

- SMILES: C([C@H]1CCC[C@@H](N)C1)(F)(F)F.Cl

(1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1127110-250mg |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 250mg |

$665 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127110-50mg |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 50mg |

$285 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127110-250mg |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 250mg |

$665 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1127110-1g |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 1g |

$2105 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1127110-50mg |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 50mg |

$285 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1127110-100mg |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 100mg |

$455 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1127110-5g |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 5g |

$7705 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1127110-5g |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 5g |

$7705 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127110-100mg |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 100mg |

$455 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1127110-500mg |

(1R,3S)-3-Trifluoromethyl-cyclohexylamine hydrochloride |

1529782-04-4 | 95% | 500mg |

$1115 | 2025-02-19 |

(1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride 関連文献

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

7. Back matter

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

(1R,3S)-3-trifluoromethylcyclohexylamine hydrochlorideに関する追加情報

Comprehensive Overview of (1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride (CAS No. 1529782-04-4)

(1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride (CAS No. 1529782-04-4) is a highly specialized chiral amine derivative with significant applications in pharmaceutical and agrochemical research. The compound features a trifluoromethyl group attached to a cyclohexylamine scaffold, which enhances its metabolic stability and bioavailability. This structural uniqueness makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

The growing interest in fluorinated compounds in drug discovery has positioned (1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride as a key player in modern medicinal chemistry. Researchers are increasingly exploring its potential in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to cross the blood-brain barrier (BBB). Additionally, its chiral purity (1R,3S configuration) ensures high enantioselectivity, a critical factor in reducing off-target effects in drug candidates.

From a synthetic perspective, the preparation of (1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride involves asymmetric hydrogenation or resolution techniques to achieve the desired stereochemistry. The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction systems. This adaptability is particularly relevant in high-throughput screening (HTS) and combinatorial chemistry, where solubility is a common bottleneck.

In the context of green chemistry, the compound’s trifluoromethyl group aligns with the trend of incorporating sustainable fluorination methods. Recent advancements in electrochemical fluorination and catalysis have made the synthesis of such derivatives more environmentally friendly. This resonates with the pharmaceutical industry’s push toward eco-friendly manufacturing, a topic frequently searched by professionals in the field.

Another area of interest is the compound’s role in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation. The cyclohexylamine core of (1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride can serve as a linker or scaffold in PROTAC design, leveraging its rigidity and three-dimensional structure to enhance molecular recognition. This application has garnered attention in oncology research, particularly for drug-resistant cancers.

For analytical chemists, the characterization of (1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride relies on techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. The compound’s stereochemical integrity is often verified using chiral stationary phases, a topic frequently queried in academic forums. Its stability under various pH conditions also makes it a candidate for formulation studies, particularly in extended-release drug delivery systems.

In summary, (1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride (CAS No. 1529782-04-4) exemplifies the convergence of chiral synthesis, fluorine chemistry, and drug development. Its versatility and relevance to contemporary research themes ensure its continued prominence in scientific literature and industrial applications.

1529782-04-4 ((1R,3S)-3-trifluoromethylcyclohexylamine hydrochloride) Related Products

- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)

- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)

- 2097969-97-4(N-(Azetidin-3-yl)furan-2-carboxamide hydrochloride)

- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)

- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)

- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)

- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)

- 57978-00-4(6-Bromohexanal)